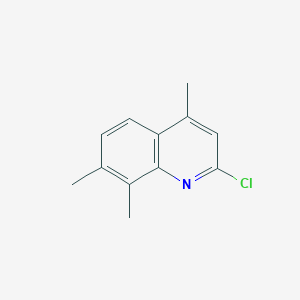

2-Chloro-4,7,8-trimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

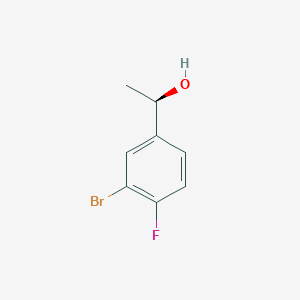

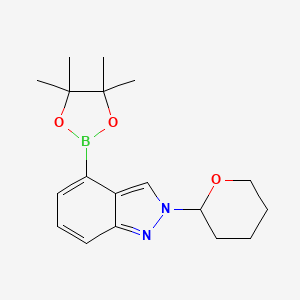

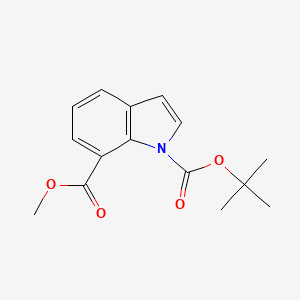

2-Chloro-4,7,8-trimethylquinoline is a chlorinated quinoline derivative with additional methyl groups at the 4, 7, and 8 positions. Quinolines are heterocyclic aromatic compounds with a structure that combines a benzene ring with a pyridine ring. The presence of chlorine and methyl groups on the quinoline core can significantly influence its reactivity and physical properties, making it a valuable intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of 2-Chloro-4,7,8-trimethylquinoline and its derivatives has been explored through various methodologies. One approach involves the directed ortho-lithiation of chloroquinolines, which allows for selective functionalization at specific positions on the quinoline ring . This method has been applied to synthesize a range of 2,3-disubstituted quinolines, demonstrating the versatility of this approach. Another synthesis route is the reaction of 4-chloro-2,7,8-trimethylquinoline with other reagents to form complex structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, which was characterized by X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,7,8-trimethylquinoline derivatives has been elucidated using various spectroscopic and spectrometric techniques. For instance, the structure of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was characterized using spectroscopic and thermal analyses . Additionally, single-crystal X-ray structures of related quinoline derivatives have been presented, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

The reactivity of 2-Chloro-4,7,8-trimethylquinoline derivatives has been investigated in several studies. Cyclopalladated compounds derived from quinoline ligands have shown interesting reactivity patterns, such as the insertion of alkynes into Pd-C bonds and subsequent transformations . Moreover, the chloro group in the 7-position of 4-amino-7-chloroquinolines can be substituted with various nucleophiles, leading to novel analogues with potential biological activity . The regioselective synthesis of 2-chloroquinoline-based compounds has also been explored, with applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,7,8-trimethylquinoline derivatives are influenced by the substituents on the quinoline core. The introduction of electron-donating or withdrawing groups can affect the compound's reactivity towards nucleophiles and electrophiles. The thermal properties of these compounds have been analyzed, providing information on their stability and potential applications . Additionally, the regioselectivity observed in the synthesis of these derivatives highlights the influence of the substituents on the chemical behavior of the quinoline ring .

Safety And Hazards

2-Chloro-4,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the GHS classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propriétés

IUPAC Name |

2-chloro-4,7,8-trimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10-8(2)6-11(13)14-12(10)9(7)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCHOKMWJQRQQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649706 |

Source

|

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,7,8-trimethylquinoline | |

CAS RN |

950037-24-8 |

Source

|

| Record name | 2-Chloro-4,7,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoate](/img/structure/B1294060.png)

![6-Methyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1294061.png)

![4-iodo-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1294065.png)